Ketoprofène méthylique

Vue d'ensemble

Description

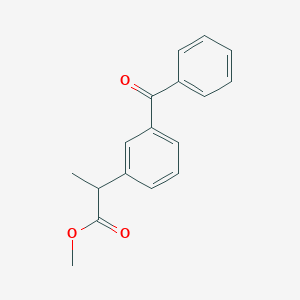

Ketoprofen methyl ester, also known as Ketoprofen methyl ester, is a useful research compound. Its molecular formula is C17H16O3 and its molecular weight is 268.31 g/mol. The purity is usually 95%.

The exact mass of the compound Ketoprofen methyl ester is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ketoprofen methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ketoprofen methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Imagerie de la neuroinflammation

Le ketoprofène méthylique a été utilisé dans la synthèse de 18F-ketoprofène méthylique marqués pour l'imagerie de la cyclooxygénase-1 dans la neuroinflammation . C'est un outil potentiellement puissant pour évaluer la réponse inflammatoire aux blessures, aux infections et aux maladies .

Réduction de l'hépatotoxicité et de l'irritation gastro-intestinale

Des promédicaments de ketoprofène ont été synthétisés dans le but de réduire son hépatotoxicité et son irritation gastro-intestinale . La recherche visait à démontrer leur potentiel pour le traitement oral des inflammations chroniques .

Administration topique du ketoprofène

La nanoémulsion formulée à l'aide d'esters d'huile de palme (POE) a montré un grand potentiel pour l'administration topique du ketoprofène . Le profil de libération in vitro montre un pourcentage suffisant de médicaments libérés à travers la membrane de cellulose d'acétate de méthyle .

Analyse des médicaments de base dans les échantillons d'urine de cheval

Une formation inattendue de this compound (KME) a été observée lors du processus d'extraction liquide-liquide alcaline (LLE) de routine pour l'analyse des médicaments de base dans les échantillons d'urine de cheval à l'aide de l'analyse GC-MS .

Potentiels anti-protéolytiques et de stabilisation de la membrane lysosomale

Les promédicaments de ketoprofène se sont avérés présenter non seulement des potentiels anti-protéolytiques et de stabilisation de la membrane lysosomale remarquables in vitro , mais aussi une efficacité significative pour soulager la douleur induite par l'inflammation, ainsi que les stimuli centraux et périphériques chez le modèle de souris in vivo .

Amélioration de la perméation intestinale ex vivo

Le ratio d'augmentation de la perméation intestinale ex vivo des promédicaments était statistiquement significatif par rapport au ketoprofène <svg class="icon" height="1

Orientations Futures

Research is ongoing to understand the role of compounds like Ketoprofen methyl ester in neuroinflammation and neurodegenerative disorders . One such analog, 11 C-ketoprofen-methyl ester, displayed promising cyclooxygenase-1 selectivity and brain uptake in rats with systemic inflammation . This suggests potential future directions for the use of Ketoprofen methyl ester in medical imaging and treatment of neuroinflammatory conditions .

Mécanisme D'action

Target of Action

Ketoprofen methyl ester primarily targets Cyclooxygenase-1 (COX-1) . COX-1 is a rate-limiting enzyme in the synthesis of pro-inflammatory prostanoids from arachidonic acid . It plays a crucial role in the inflammatory response to injury, infection, and disease .

Mode of Action

Ketoprofen methyl ester acts as a prodrug . It penetrates the blood-brain barrier and undergoes hydrolysis to its pharmacologically active acid form . The anti-inflammatory effects of ketoprofen are believed to be due to the inhibition of COX-1 . This inhibition results in a decrease in the synthesis of pro-inflammatory prostanoids from arachidonic acid .

Biochemical Pathways

The primary biochemical pathway affected by ketoprofen methyl ester is the arachidonic acid pathway . By inhibiting COX-1, ketoprofen methyl ester reduces the production of pro-inflammatory prostanoids, which are key mediators of inflammation and pain .

Pharmacokinetics

Ketoprofen methyl ester is a prodrug that is designed to improve the bioavailability of ketoprofen . It crosses the blood-brain barrier and is subsequently hydrolyzed to its active form . The duodenum and jejunum regions of the intestine metabolize the ester to form active drugs and aid in absorption .

Result of Action

The result of ketoprofen methyl ester’s action is a reduction in inflammation and pain. In vivo imaging studies have shown that it can detect COX-1 activation in models of neuroinflammation and neurodegenerative disorders . Moreover, PET images revealed a high accumulation of ketoprofen methyl ester in the inflamed regions in rat brain .

Action Environment

The action of ketoprofen methyl ester can be influenced by various environmental factors. For instance, the stability of the compound in plasma can vary between different species . Additionally, the hydrolytic activities in commercially purchased and freshly collected plasma may be different and species-dependent . Esterase inhibitors also have different effects on preventing hydrolysis of the ester-containing drugs in the plasma of different species .

Analyse Biochimique

Biochemical Properties

Ketoprofen methyl ester interacts with cyclooxygenase (COX), a rate-limiting enzyme in the synthesis of pro-inflammatory prostanoids from arachidonic acid . It has been reported that Ketoprofen methyl ester can detect COX-1 activation in models of neuroinflammation and neurodegenerative disorders .

Cellular Effects

The cellular effects of Ketoprofen methyl ester are primarily related to its interaction with COX-1. By detecting COX-1 activation, it can provide insights into the inflammatory response within cells

Molecular Mechanism

The molecular mechanism of action of Ketoprofen methyl ester involves its interaction with COX-1. It is believed to exert its effects at the molecular level through this interaction, potentially influencing enzyme activity and changes in gene expression .

Metabolic Pathways

It is known to interact with COX-1, but the specific enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, require further study .

Propriétés

IUPAC Name |

methyl 2-(3-benzoylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-12(17(19)20-2)14-9-6-10-15(11-14)16(18)13-7-4-3-5-8-13/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOCOYIPJQMGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346303 | |

| Record name | Ketoprofen methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47087-07-0 | |

| Record name | Ketoprofen methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

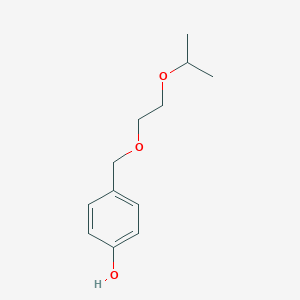

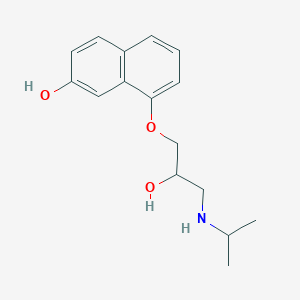

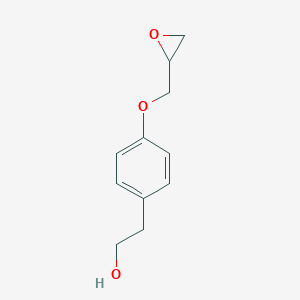

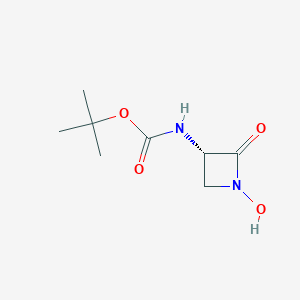

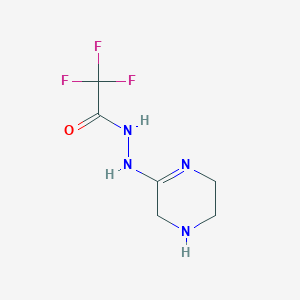

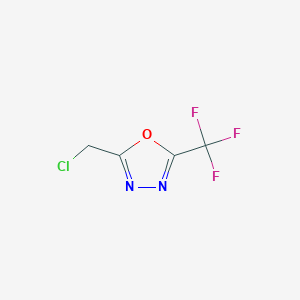

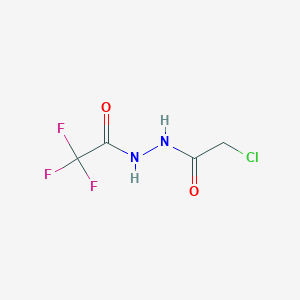

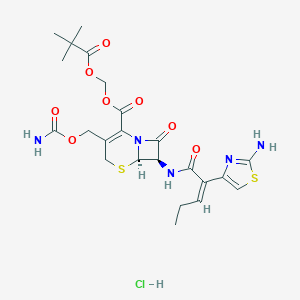

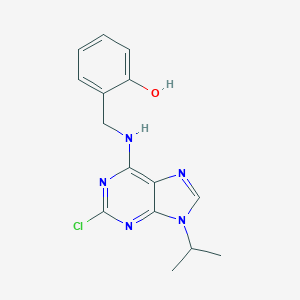

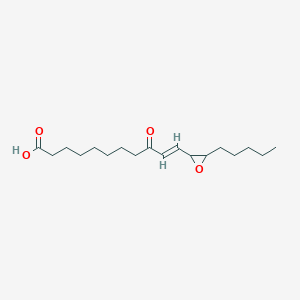

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone](/img/structure/B23802.png)

![trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide](/img/structure/B23804.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B23808.png)

![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane](/img/structure/B23822.png)